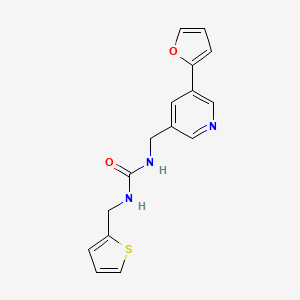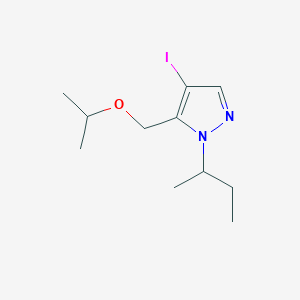
3-((4-Ethylphenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-Ethylphenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione, also known as EFPTP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
Synthesis and Chemical Properties
The compound "3-((4-Ethylphenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione" falls within the broader class of pyrrolidine diones, substances with varied applications in chemical synthesis and pharmacology due to their unique structural features. Research on similar compounds highlights their significance in synthesizing acyltetramic acids, which have potential applications in producing bioactive molecules and materials with specific chemical properties. For instance, pyrrolidine diones have been utilized in the acylation process to synthesize 3-acyltetramic acids, demonstrating the versatility of these compounds in organic synthesis and the potential for creating derivatives with targeted functionalities (Jones et al., 1990).
Antioxidant Activity
The structural analogs of pyrrolidine diones, such as ethosuximide derivatives, have been explored for their antioxidant activities. This research avenue is particularly relevant for identifying new therapeutic agents with potential benefits in treating oxidative stress-related diseases. A study on the N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants indicates that these compounds exhibit notable antioxidant activity, suggesting the potential of pyrrolidine dione derivatives in developing new antioxidants (Hakobyan et al., 2020).
Electronic and Photovoltaic Applications
The electronic and photovoltaic applications of pyrrolidine dione derivatives are of considerable interest due to their potential in developing new materials for energy conversion and storage. For example, conjugated polymers incorporating pyrrolidine dione units have been investigated for their suitability as electron transport layers in polymer solar cells. These materials exhibit promising properties such as high conductivity, electron mobility, and the ability to improve device performance by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).
properties
IUPAC Name |
3-(4-ethylanilino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-2-12-6-8-14(9-7-12)23-16-11-17(25)24(18(16)26)15-5-3-4-13(10-15)19(20,21)22/h3-10,16,23H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOVRDWZGXEZHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Ethylphenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2380773.png)


![N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380780.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2380781.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2380782.png)






![(3S,4S)-4-(Difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2380794.png)
![5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B2380795.png)